molecular formula C14H15FN2O4S B2680971 4-((4-fluorophenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)butanamide CAS No. 1049292-94-5

4-((4-fluorophenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)butanamide

Cat. No.: B2680971
CAS No.: 1049292-94-5
M. Wt: 326.34
InChI Key: OQWZXHLMKGBDDE-UHFFFAOYSA-N
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Description

4-((4-fluorophenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)butanamide is a synthetic organic compound characterized by its unique chemical structure, which includes a fluorophenyl group, a sulfonyl group, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-fluorophenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)butanamide typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide intermediate. This intermediate is often generated in situ from a hydroxylamine and a carbonyl compound under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction. This step usually involves the reaction of a fluorobenzene derivative with a suitable nucleophile.

    Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, typically using a sulfonyl chloride in the presence of a base.

    Amidation: The final step involves the formation of the amide bond, which can be achieved through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring or the butanamide moiety. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions can target the sulfonyl group or the isoxazole ring. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Strong nucleophiles such as alkoxides, thiolates, and amines under elevated temperatures.

Major Products

    Oxidation: Oxidized derivatives of the isoxazole ring or the butanamide moiety.

    Reduction: Reduced forms of the sulfonyl group or the isoxazole ring.

    Substitution: Substituted derivatives of the fluorophenyl group.

Scientific Research Applications

Chemistry

In chemistry, 4-((4-fluorophenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may be explored as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it a versatile component in various applications.

Mechanism of Action

The mechanism of action of 4-((4-fluorophenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)butanamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The fluorophenyl group can enhance binding affinity, while the sulfonyl and isoxazole groups may contribute to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    4-((4-chlorophenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)butanamide: Similar structure but with a chlorine atom instead of fluorine.

    4-((4-bromophenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)butanamide: Similar structure but with a bromine atom instead of fluorine.

    4-((4-methylphenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)butanamide: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 4-((4-fluorophenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)butanamide can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, binding affinity, and overall bioactivity compared to its analogs with different substituents.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-N-(3-methyl-1,2-oxazol-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O4S/c1-10-9-14(21-17-10)16-13(18)3-2-8-22(19,20)12-6-4-11(15)5-7-12/h4-7,9H,2-3,8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWZXHLMKGBDDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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